N-(1H-imidazol-2-ylmethyl)-1-(4-methyl-1,3-thiazol-2-yl)cyclopentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1H-imidazol-2-ylmethyl)-1-(4-methyl-1,3-thiazol-2-yl)cyclopentan-1-amine” is a synthetic organic compound that features a unique combination of imidazole, thiazole, and cyclopentane moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1H-imidazol-2-ylmethyl)-1-(4-methyl-1,3-thiazol-2-yl)cyclopentan-1-amine” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Imidazole Moiety: Starting from a suitable precursor, the imidazole ring can be synthesized through cyclization reactions.
Thiazole Ring Formation: The thiazole ring can be introduced via a condensation reaction involving a thioamide and a haloketone.
Cyclopentane Ring Introduction: The cyclopentane ring can be formed through cyclization reactions involving appropriate precursors.
Final Coupling: The final step involves coupling the imidazole and thiazole rings with the cyclopentane moiety under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
“N-(1H-imidazol-2-ylmethyl)-1-(4-methyl-1,3-thiazol-2-yl)cyclopentan-1-amine” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could involve agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
“N-(1H-imidazol-2-ylmethyl)-1-(4-methyl-1,3-thiazol-2-yl)cyclopentan-1-amine” could have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Investigation of its potential as a therapeutic agent due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-(1H-imidazol-2-ylmethyl)-1-(4-methyl-1,3-thiazol-2-yl)cyclopentan-1-amine” would depend on its specific biological target. Generally, compounds with imidazole and thiazole rings can interact with enzymes or receptors, modulating their activity. The cyclopentane ring may influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(1H-imidazol-2-ylmethyl)-1-(4-methyl-1,3-thiazol-2-yl)cyclopentan-1-amine: can be compared with other compounds containing imidazole or thiazole rings, such as:
Uniqueness
The uniqueness of “this compound” lies in its combined structure, which may confer unique biological activities and chemical properties not found in simpler compounds.
Properties
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)-1-(4-methyl-1,3-thiazol-2-yl)cyclopentan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4S/c1-10-9-18-12(17-10)13(4-2-3-5-13)16-8-11-14-6-7-15-11/h6-7,9,16H,2-5,8H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHBJCNIUPMASF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2(CCCC2)NCC3=NC=CN3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.